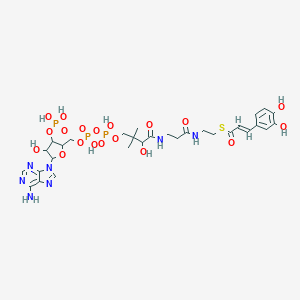
Caffeoyl-coenzyme A
Descripción general
Descripción
Caffeoyl-coenzyme A is a significant intermediate in the biosynthesis of lignin and other phenolic compounds in plants. It plays a crucial role in the metabolic pathways that lead to the formation of various secondary metabolites, which are essential for plant defense mechanisms and structural integrity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Caffeoyl-coenzyme A can be synthesized through enzymatic reactions involving caffeic acid and coenzyme A. The enzyme this compound O-methyltransferase catalyzes the transfer of a methyl group to this compound, forming feruloyl-coenzyme A .
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of caffeic acid from plant sources, followed by its enzymatic conversion to this compound. This process typically requires controlled conditions, including specific pH levels and temperatures, to ensure optimal enzyme activity .
Análisis De Reacciones Químicas
Types of Reactions: Caffeoyl-coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates in the biosynthesis of lignin.
Reduction: Reduction reactions can convert this compound to dihydrothis compound.
Substitution: It can undergo substitution reactions where the caffeoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Caffeoyl-coenzyme A has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex phenolic compounds.
Biology: It plays a role in the study of plant metabolic pathways and defense mechanisms.
Medicine: Research into its antioxidant properties has implications for developing therapeutic agents.
Industry: It is used in the production of natural antioxidants and preservatives.
Mecanismo De Acción
Caffeoyl-coenzyme A exerts its effects through its involvement in the biosynthesis of lignin and other phenolic compounds. It acts as a substrate for various enzymes, including this compound O-methyltransferase, which catalyzes the methylation of this compound to form feruloyl-coenzyme A . This process is essential for the formation of lignin, a critical component of the plant cell wall .
Comparación Con Compuestos Similares
Feruloyl-coenzyme A: Similar in structure but with a methoxy group on the aromatic ring.
Sinapoyl-coenzyme A: Contains additional methoxy groups compared to caffeoyl-coenzyme A.
Coumaroyl-coenzyme A: Lacks the hydroxyl group present in this compound.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of lignin and its involvement in various plant defense mechanisms. Its structure allows it to participate in a wide range of biochemical reactions, making it a versatile intermediate in plant metabolism .
Propiedades
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3-6,11,14-15,19,23-25,29,38-39,42-43H,7-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRGJMIMHCLHRG-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N7O19P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53034-79-0 | |
| Record name | Caffeoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053034790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-(4-chlorophenyl)-2-phenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B344399.png)
![7-(4-Chlorophenyl)-2-phenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B344400.png)
![3-Bromo-2,7-diphenylpyrazolo[1,5-a]pyrimidin-6-yl phenyl sulfone](/img/structure/B344401.png)
![2-(4-Chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl phenyl sulfone](/img/structure/B344402.png)

![1-[4-(1,3-Benzothiazol-2-ylcarbonyl)-1-(3-chlorophenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344404.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one](/img/structure/B344405.png)
![4,7-Bis(4-bromophenyl)isoxazolo[3,4-d]pyridazine](/img/structure/B344410.png)
methanone](/img/structure/B344412.png)
![2-Amino-7-(1,3-benzothiazol-2-yl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344415.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344416.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344417.png)
![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344418.png)

